

Potential side effects and toxicity of Goniothalamin in animal studies.

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Compound of Interest

Compound Name: **Goniothalamin**

Cat. No.: **B1671989**

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Goniothalamin Toxicity in Animal Studies: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential side effects and toxicity of **Goniothalamin** observed in animal studies. The information is presented in a question-and-answer format to address specific issues that may arise during experimental investigations.

Frequently Asked Questions (FAQs) General Toxicity

Q1: What is the acute toxicity profile of **Goniothalamin** in rats?

A1: In an acute toxicity study, male Sprague-Dawley rats were given single intraperitoneal (IP) injections of **Goniothalamin** at doses of 100, 200, 300, 400, and 500 mg/kg. Doses up to 200 mg/kg were considered safe.^{[1][2]} However, doses of 300, 400, and 500 mg/kg were associated with morbidities and mortalities.^{[1][2]} Clinical signs of toxicity at 300 mg/kg included eye secretion, reduced mobility, and tremors, from which the animals recovered within four hours.^[3] At 400 mg/kg, rats showed severe tremors, abdominal muscle contraction, and paralysis, leading to 57% mortality within 24 hours. A 500 mg/kg dose resulted in 100% mortality within the same timeframe.

Q2: Has a specific LD50 value for intraperitoneal administration of **Goniothalamin** in rats been determined?

A2: While a precise LD50 (the dose that is lethal to 50% of the animals) has not been explicitly calculated in the available studies, a dose-range finding study in Sprague-Dawley rats provides strong indications. In this study, a dose of 400 mg/kg resulted in 57% mortality, suggesting the LD50 is in this range.

Q3: What are the findings from sub-acute toxicity studies of **Goniothalamin**?

A3: In a 14-day sub-acute toxicity study, male Sprague-Dawley rats were administered a daily intraperitoneal dose of 42 mg/kg of **Goniothalamin**. This dose was well-tolerated, with no deaths or abnormal changes observed in hematology, biochemistry, or the histology of internal organs such as the liver, kidneys, lungs, heart, spleen, and brain.

Organ-Specific Toxicity

Q4: Does **Goniothalamin** exhibit hepatotoxicity in animal models?

A4: Based on the available acute and sub-acute toxicity studies in rats, **Goniothalamin** did not produce any significant abnormal changes in liver biochemistry or histology at the doses tested (up to 500 mg/kg in acute studies and 42 mg/kg in sub-acute studies).

Q5: Is there evidence of **Goniothalamin**-induced neurotoxicity in animal studies?

A5: Specific neurotoxicity studies, such as the open field test, have not been reported for **Goniothalamin**. However, clinical observations in acute toxicity studies in rats, such as reduced mobility, tremors, and paralysis at high doses (300-500 mg/kg), suggest potential neurotoxic effects. Researchers investigating neurotoxicity could consider employing a functional observational battery to systematically assess any behavioral or neurological changes.

Genotoxicity and Reproductive Toxicity

Q6: What is known about the genotoxicity of **Goniothalamin**?

A6: In vitro studies have shown that **Goniothalamin** is potentially genotoxic. A study using Chinese Hamster Ovary (CHO) cells demonstrated that **Goniothalamin** can induce

chromosome aberrations, including chromatid and chromosome breaks, gaps, interchanges, and endoreduplications. As of now, in vivo genotoxicity studies, such as the micronucleus test or comet assay, have not been specifically reported for **Goniothalamin**.

Q7: Has the reproductive toxicity of **Goniothalamin** been evaluated in animal models?

A7: While comprehensive reproductive toxicity studies are limited, one study has reported **Goniothalamin** as an anti-fertility agent in rats. However, detailed information regarding the specific effects on reproductive organs, sperm parameters, or the estrous cycle from dedicated in vivo studies is not currently available. Researchers planning to investigate reproductive toxicity should consider evaluating parameters such as reproductive organ weight, histology, sperm analysis (motility, count, morphology), and estrous cycle monitoring.

Data Presentation

Table 1: Acute Toxicity of Intraperitoneal **Goniothalamin in Male Sprague-Dawley Rats**

Dose (mg/kg)	Clinical Observations	Mortality Rate (within 24 hours)	Reference
100	No signs of toxicity	0%	
200	No signs of toxicity	0%	
300	Eye secretion, reduced mobility, tremors (recovery within 4 hours)	0%	
400	Severe tremors, abdominal muscle contraction, paralysis	57%	
500	Severe tremors, abdominal muscle contraction, paralysis	100%	

Table 2: Sub-Acute Toxicity of Intraperitoneal Goniothalamin in Male Sprague-Dawley Rats

Dose (mg/kg/day)	Duration	Key Findings	Reference
42	14 days	Well-tolerated; no abnormal changes in hematology, biochemistry, or organ histology.	

Experimental Protocols

Acute Toxicity Study Protocol (Rat)

- Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200-230g).
- Grouping: Animals are divided into control and treatment groups.
- Test Substance Administration: **Goniothalamin** is dissolved in a vehicle (e.g., 10% DMSO in Phosphate Buffered Saline) and administered as a single intraperitoneal (IP) injection. Doses used in a key study were 100, 200, 300, 400, and 500 mg/kg.
- Control Group: Receives the vehicle only.
- Observation: Animals are observed continuously for the first 4 hours and then daily for up to 14 days for clinical signs of toxicity and mortality.
- Endpoint Analysis: At the end of the observation period, blood samples are collected for hematological and biochemical analysis. Animals are then euthanized, and major organs (liver, kidneys, lungs, heart, spleen, brain) are harvested for histological examination.

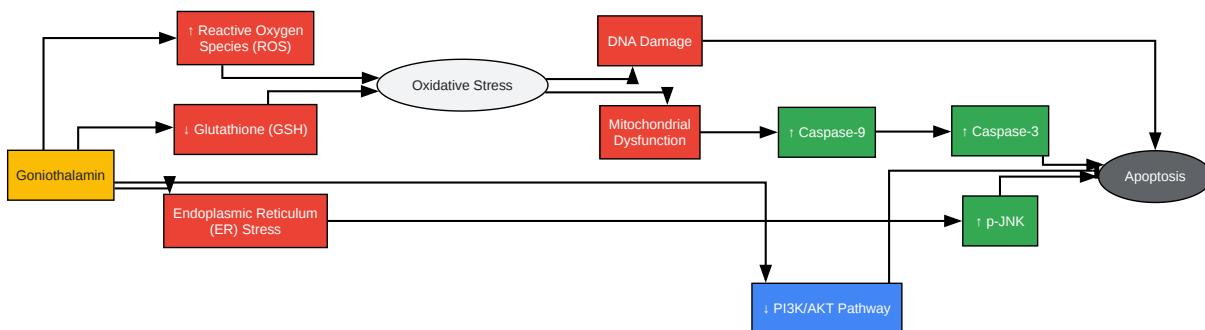
Sub-Acute Toxicity Study Protocol (Rat)

- Animal Model: Male Sprague-Dawley rats.
- Grouping: Animals are divided into control and treatment groups.

- Test Substance Administration: **Goniothalamin** is administered daily via intraperitoneal injection for 14 consecutive days. A dose of 42 mg/kg/day has been used.
- Control Group: Receives daily injections of the vehicle.
- Observation: Animals are observed daily for any signs of toxicity, and body weight is recorded regularly.
- Endpoint Analysis: At the end of the 14-day period, blood and organ samples are collected for hematological, biochemical, and histological analysis as described in the acute toxicity protocol.

Visualizations

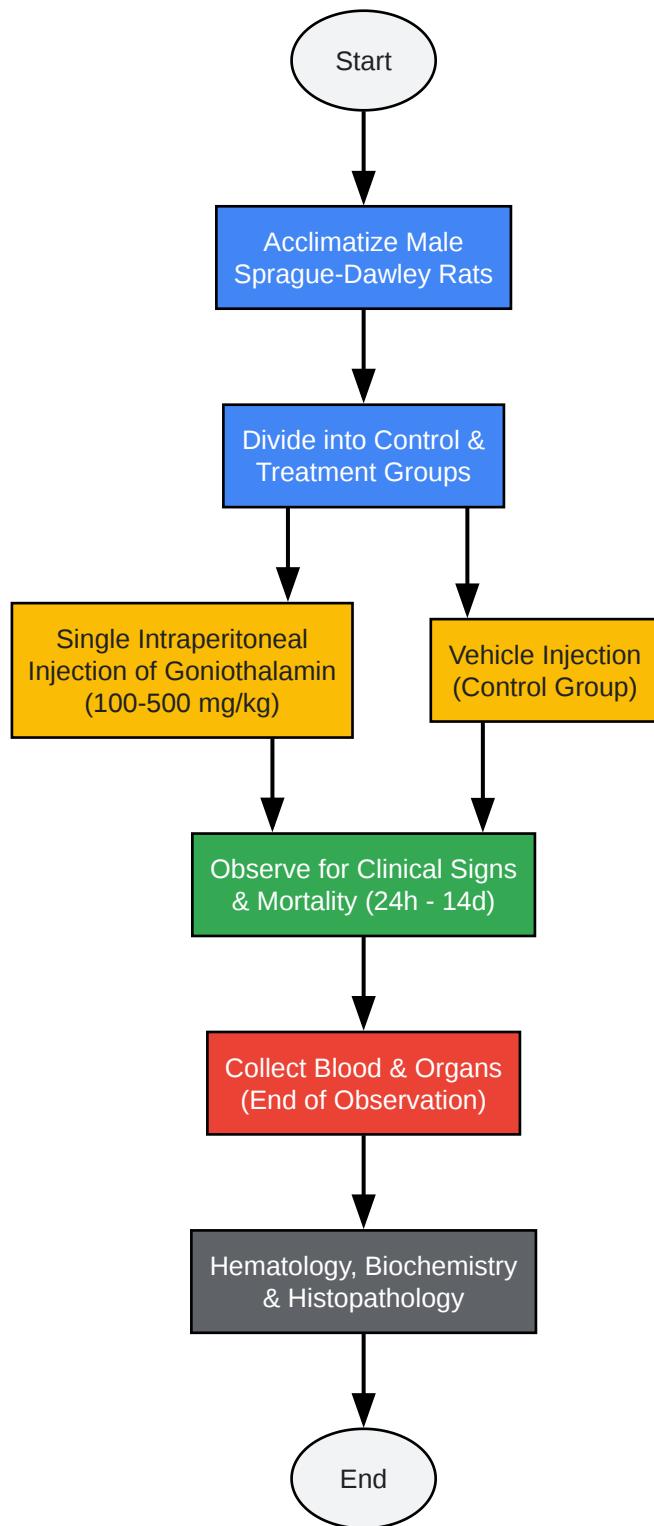
Signaling Pathways

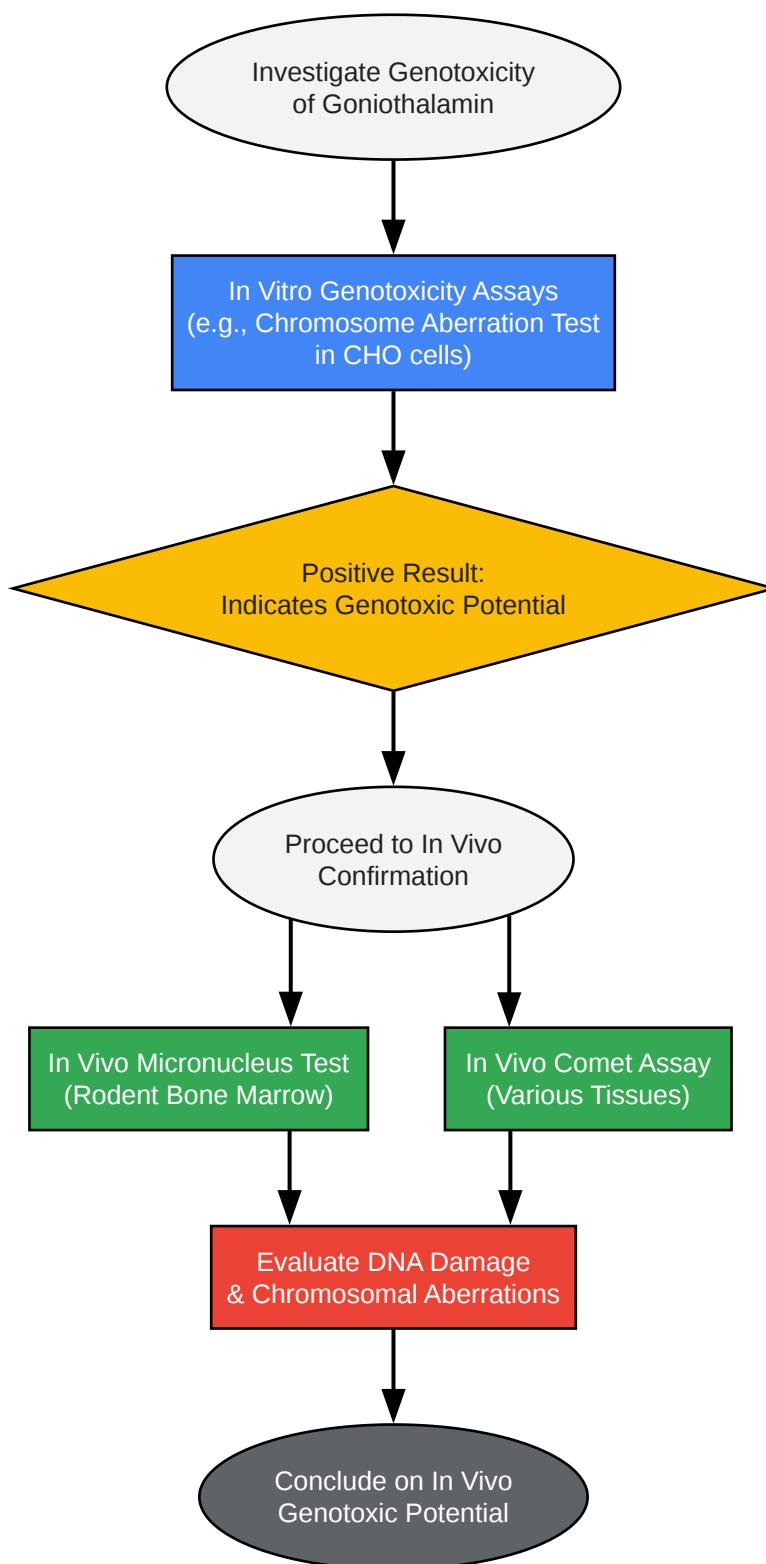


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Caption: Proposed signaling pathways of **Goniothalamin**-induced cytotoxicity.

Experimental Workflows





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